N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(4-Chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by three key structural motifs:
A 1-(4-methoxyphenyl) substituent at the triazole ring’s 1-position, contributing electron-donating effects via the methoxy group.
A carboxamide side chain with a 4-chlorophenethyl moiety, enhancing lipophilicity and steric bulk compared to simpler esters or acids.
This compound belongs to a broader class of 1,2,3-triazole derivatives known for diverse pharmacological activities, including antitumor and antimicrobial effects . Its design leverages structural features observed in bioactive analogs, such as pyridinyl groups for target engagement and chlorophenyl chains for improved membrane permeability .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c1-31-20-10-8-19(9-11-20)29-22(17-3-2-13-25-15-17)21(27-28-29)23(30)26-14-12-16-4-6-18(24)7-5-16/h2-11,13,15H,12,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPUPSBMDOVZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Coupling Reactions: The pyridine moiety can be introduced via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carboxamide group (-CONH-) undergoes nucleophilic substitution under acidic or basic conditions. In ethanol/HCl systems, this group reacts with amines to form secondary amides. For example:
Reaction Scheme
textTriazole-4-carboxamide + R-NH₂ → Triazole-4-(N-alkyl)carboxamide + NH₃
Key Observations
-
Reactivity enhanced by electron-withdrawing substituents on the aryl rings
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Steric hindrance from the N-[2-(4-chlorophenyl)ethyl] group slows reaction kinetics
Electrophilic Aromatic Substitution
The 4-methoxyphenyl and pyridin-3-yl substituents participate in directed electrophilic substitutions:
| Position | Reactivity | Example Reaction | Conditions | Yield | Ref. |
|---|---|---|---|---|---|
| Pyridine C-4 | Moderate | Nitration | HNO₃/H₂SO₄, 0°C | 43% | |
| Methoxyphenyl | High | Bromination (para to OMe) | Br₂/FeBr₃, 25°C | 68% |
Notable Features
-
Methoxy group directs electrophiles to its para position (ortho/para ratio 1:9)
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Pyridine nitrogen deactivates the ring toward electrophiles
Triazole Ring Modifications
The 1,2,3-triazole core shows characteristic reactivity:
3.1 Cycloaddition Reactions
Participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes:
textTriazole + HC≡C-R → Bis-triazole derivative
-
Requires Cu(I) catalysis
-
Reaction time: 12-24 hrs at 60°C
3.2 N-Alkylation
Selective alkylation at N-1 position:
textTriazole + R-X → N1-alkylated triazole
Functional Group Interconversions
4.1 Carboxamide → Carboxylic Acid
textCONH-R → COOH
4.2 Methoxy Demethylation
textOCH₃ → OH
Metal Complexation Behavior
Forms stable complexes with transition metals:
| Metal Ion | Coordination Site | Stability Constant (log K) | Application | Ref. |
|---|---|---|---|---|
| Cu(II) | Triazole N3, Pyridine N | 8.42 ± 0.15 | Catalytic oxidation | |
| Pd(II) | Carboxamide O, Triazole | 6.91 ± 0.22 | Cross-coupling catalysis |
Structural Insights
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The compound’s activity and physicochemical properties are influenced by substituent variations at the triazole ring’s 1-, 4-, and 5-positions. Key analogs include:
- Electron-Donating vs.
- Carboxamide vs. Ester/Acid : The carboxamide group offers superior metabolic stability and hydrogen-bonding capacity relative to esters or carboxylic acids, which may hydrolyze in vivo .
Conformational Differences from Crystallography Studies
Dihedral angles between the triazole ring and aryl/pyridinyl substituents significantly impact molecular shape and target binding. Key comparisons include:
Larger angles may expose functional groups for target interaction or reduce intramolecular strain.
Antitumor Activity
Triazole derivatives with pyridinyl or chlorophenyl groups exhibit notable activity against cancer cell lines:
The carboxamide side chain may enhance cellular uptake compared to ester derivatives .
Antimicrobial Activity
The target’s 4-methoxyphenyl group may improve activity against Gram-positive bacteria, as methoxy-substituted analogs in showed enhanced efficacy .
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxamide group improves aqueous solubility relative to esters or trifluoromethyl derivatives .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , a pyridine moiety , and substituted phenyl groups . Its unique structural characteristics contribute to its biological activity. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H20ClN5O2 |
| Molecular Weight | 421.89 g/mol |
| InChI | InChI=1S/C23H20ClN5O2/c1-31-20-10-8-19(9-11-20)29-22(17-3-2-13-25-15-17)21(27-28-29)23(30)26-14-12-16-4-6-18(24)7-5-16/h2-11,13,15H,12,14H2,1H3,(H,26,30) |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets within cells. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : It can bind to receptors that modulate physiological responses, potentially influencing inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit antimicrobial properties. A study on similar compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with triazole rings showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the triazole and pyridine moieties. Studies have indicated that triazole derivatives can inhibit cancer cell growth by inducing apoptosis in cancer cells. Specifically:
- Cytotoxicity Studies : In vitro assays revealed that related compounds had IC50 values in the low micromolar range against various cancer cell lines such as A431 (human epidermoid carcinoma) .
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl rings has been correlated with enhanced anticancer activity .
Case Study 1: Antimicrobial Activity
A series of compounds similar to this compound were synthesized and tested for their antimicrobial efficacy. Results showed that these compounds exhibited potent activity against Bacillus subtilis and Pseudomonas aeruginosa, with some showing up to 12,000 times greater potency than standard antibiotics like trimethoprim .
Case Study 2: Anticancer Activity
In another study focusing on triazole derivatives, a compound structurally related to this compound was tested against various cancer cell lines. The findings indicated significant cytotoxic effects with an IC50 value lower than doxorubicin in certain cell lines . This suggests a promising avenue for further research into its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
